Taltirelin-13C,d3

Bioanalysis Pharmacokinetics LC-MS/MS

Matrix effects and differential ionization in LC-MS/MS workflows compromise Taltirelin quantification when using unlabeled analogs as internal standards. Taltirelin-13C,d3 resolves this through perfect co-elution and identical ESI behavior. • Enables precise plasma quantification over 17-4137 pg/mL with <9.8% precision for PK studies • Retains full biological activity (IC₅₀ 910 nM at TRH-R; EC₅₀ 36 nM for Ca²⁺ release) • Supports ANDA/DMF bioequivalence filings with FDA/EMA-compliant validated methodology

Molecular Formula C17H23N7O5
Molecular Weight 409.42 g/mol
Cat. No. B12374827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaltirelin-13C,d3
Molecular FormulaC17H23N7O5
Molecular Weight409.42 g/mol
Structural Identifiers
SMILESCN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N
InChIInChI=1S/C17H23N7O5/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29)/t10-,11-,12-/m0/s1/i1+1D3
InChIKeyLQZAIAZUDWIVPM-NRTKIWHWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Taltirelin-13C,d3: A Stable Isotope-Labeled TRH Superagonist for High-Precision Bioanalysis


Taltirelin-13C,d3 (TA-0910-13C,d3) is a stable isotope-labeled analog of Taltirelin, a synthetic thyrotropin-releasing hormone (TRH) analog and TRH receptor (TRH-R) superagonist . Taltirelin itself exhibits a 10–100 fold increase in central nervous system (CNS) stimulatory action compared to endogenous TRH and is clinically approved in Japan for the treatment of spinocerebellar degeneration [1]. The labeled compound incorporates one carbon-13 and three deuterium atoms, resulting in a molecular formula of C₁₆¹³CH₂₀D₃N₇O₅ and a molecular weight of 409.42 g/mol . This isotopic modification preserves the compound's full biological activity (IC₅₀ = 910 nM for TRH-R; EC₅₀ = 36 nM for Ca²⁺ release) while enabling its use as an ideal internal standard for quantitative analysis via LC-MS/MS, GC-MS, or NMR .

Why a TRH Analog or Unlabeled Taltirelin Cannot Substitute for Taltirelin-13C,d3 in Quantitative Bioanalysis


Procuring an unlabeled TRH analog or even unlabeled Taltirelin as an internal standard (IS) for quantitative bioanalysis introduces significant, often unquantifiable, error due to matrix effects and differential ionization efficiency in LC-MS/MS workflows [1]. Taltirelin-13C,d3 is a stable isotope-labeled (SIL) internal standard. Its nearly identical physicochemical properties to the target analyte, Taltirelin, ensure it co-elutes and experiences identical ion suppression or enhancement during electrospray ionization (ESI) [2]. This compensates for analyte loss during sample preparation and variability in MS detection, which is critical for achieving the high precision (<10% RSD) and accuracy required for method validation and regulatory submission. In contrast, a structural analog (e.g., a different TRH analog like Montirelin or Rovatirelin) will have a distinct retention time and ionization profile, failing to correct for these dynamic, sample-specific matrix effects, rendering the assay data unreliable for pharmacokinetic modeling or clinical decision-making [3].

Taltirelin-13C,d3: Verifiable Differential Evidence for Scientific Procurement Decisions


Validated LC-MS/MS Method Using Taltirelin-13C,d3 as an Internal Standard Achieves High Analytical Precision

A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Taltirelin in human plasma has been developed and validated using Taltirelin-13C,d3 as the internal standard . This method demonstrates that the use of the SIL-IS provides reliable quantitation over a linear range of 17–4137 pg/mL in human plasma [1]. The assay achieved a precision, expressed as relative deviation, of less than 9.8% across the entire concentration range [1]. In contrast, bioanalytical methods that rely on non-isotopic internal standards or external calibration fail to correct for matrix effects in biological samples, leading to higher variability and potential inaccuracies in PK parameter estimation [2].

Bioanalysis Pharmacokinetics LC-MS/MS Method Validation

Superior CNS-Stimulant Potency and Duration of Action of Taltirelin vs. Endogenous TRH

Taltirelin (the unlabeled parent of Taltirelin-13C,d3) exhibits a 10–100 fold increase in CNS stimulatory action compared to its endogenous counterpart, thyrotropin-releasing hormone (TRH) [1]. This enhanced potency is further substantiated by an 8-fold increase in the duration of its central action [2]. In contrast, endogenous TRH is rapidly degraded in plasma (t½ ~ 4-5 minutes) and has extremely poor oral bioavailability and blood-brain barrier penetration, limiting its therapeutic and research utility [3]. Taltirelin was specifically engineered to overcome these limitations, making it the preferred research tool for studying TRH receptor agonism in vivo and a clinically approved drug for neurodegenerative ataxia.

Neuropharmacology TRH Analogs Spinocerebellar Degeneration CNS Activity

Effective Oral Bioavailability and Brain Penetration Differentiate Taltirelin from Other TRH Analogs

Unlike many peptide TRH analogs which require parenteral administration, Taltirelin is characterized by its effective oral bioavailability and ability to cross the blood-brain barrier (BBB) . Following oral administration to rats and dogs, Taltirelin was absorbed through all regions of the small intestine and was detected intact in brain tissue up to 6 hours after dosing [1]. This contrasts with other TRH analogs like Posatirelin, which is applied via the intramuscular route, and Azetirelin, which suffers from low oral bioavailability due to insufficient lipophilicity [2]. The oral effectiveness and brain penetration of Taltirelin are key differentiators that underpin its clinical and research value.

Pharmacokinetics Oral Bioavailability Blood-Brain Barrier CNS Drug Delivery

Optimal Research Applications for Procuring Taltirelin-13C,d3 as a Reference Standard


Validated Quantification of Taltirelin in Pharmacokinetic (PK) Studies

The validated LC-MS/MS method using Taltirelin-13C,d3 as an internal standard enables the precise and accurate determination of Taltirelin concentrations in human plasma over a linear range of 17–4137 pg/mL with precision <9.8% [1]. This is essential for generating reliable pharmacokinetic parameters (e.g., Cmax, AUC, t½) in both preclinical and clinical studies of Taltirelin, which has a low clinical dose of 5 mg and requires a highly sensitive analytical method .

Investigation of Taltirelin's CNS Pharmacology and Mechanism of Action

Taltirelin-13C,d3 can serve as a tracer or internal standard in studies investigating the unique pharmacology of its parent compound, including its 10-100x enhanced CNS activity and 8x longer duration compared to TRH, and its distinct high/low affinity binding to CNS TRH receptors [2]. Its use is critical for correlating plasma or brain concentrations with observed neuropharmacological effects in models of spinocerebellar ataxia, Parkinson's disease, and cancer-related fatigue .

Regulatory Bioanalysis for Generic Drug Development and ANDA Filings

High-purity, well-characterized reference standards like Taltirelin-13C,d3 are indispensable for method development, validation, and stability studies required for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) filings for generic Taltirelin formulations [3]. The use of a SIL-IS is a standard expectation by regulatory agencies like the FDA and EMA for ensuring the accuracy and reproducibility of bioequivalence data in complex biological matrices.

Comparative Efficacy Studies of Next-Generation TRH Analogs

Researchers developing next-generation TRH analogs, such as Rovatirelin, can utilize Taltirelin-13C,d3 for precise quantification of Taltirelin as a control or comparator compound [4]. This allows for rigorous, head-to-head comparisons of pharmacokinetic and pharmacodynamic properties in vivo, providing a clear, quantifiable benchmark against an established clinical candidate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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